(S)-1-(3-methoxyphenyl)ethanol (S)-1-(3-methoxyphenyl)ethanol
Brand Name: Vulcanchem
CAS No.: 129940-69-8
VCID: VC21243539
InChI: InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3/t7-/m0/s1
SMILES: CC(C1=CC(=CC=C1)OC)O
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol

(S)-1-(3-methoxyphenyl)ethanol

CAS No.: 129940-69-8

Cat. No.: VC21243539

Molecular Formula: C9H12O2

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(3-methoxyphenyl)ethanol - 129940-69-8

Specification

CAS No. 129940-69-8
Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
IUPAC Name (1S)-1-(3-methoxyphenyl)ethanol
Standard InChI InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3/t7-/m0/s1
Standard InChI Key ZUBPFBWAXNCEOG-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](C1=CC(=CC=C1)OC)O
SMILES CC(C1=CC(=CC=C1)OC)O
Canonical SMILES CC(C1=CC(=CC=C1)OC)O

Introduction

Chemical Identification and Properties

(S)-1-(3-methoxyphenyl)ethanol is a chiral organic molecule that belongs to the family of secondary alcohols. Its absolute configuration is designated as (S) according to the Cahn-Ingold-Prelog priority rules, indicating the specific three-dimensional arrangement of atoms around the stereogenic carbon center.

Identifiers and Basic Properties

The compound is characterized by several standard chemical identifiers as presented in Table 1.

ParameterValue
CAS No.129940-69-8
IUPAC Name(1S)-1-(3-methoxyphenyl)ethanol
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Standard InChIInChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3/t7-/m0/s1
Standard InChIKeyZUBPFBWAXNCEOG-ZETCQYMHSA-N
Isomeric SMILESCC@@HO

The compound features a benzene ring with a methoxy substituent at the meta position and a secondary alcohol group attached to the ring. The chiral center is located at the carbon atom connecting the phenyl ring to the hydroxyl group, with a methyl group completing the tetrahedral geometry.

Physical Properties

While the search results don't provide complete physical properties, we can infer some characteristics based on the molecular structure and similar compounds. (S)-1-(3-methoxyphenyl)ethanol is likely a colorless to slightly yellow liquid or low-melting solid at room temperature. The presence of both hydroxyl and methoxy groups suggests moderate polarity and hydrogen bonding capabilities, affecting its solubility profile in various solvents.

Spectroscopic Characterization

Spectroscopic data provides crucial information for the identification and purity assessment of (S)-1-(3-methoxyphenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy reveals the structural details and confirms the identity of the compound.

Proton NMR (¹H NMR)

The ¹H NMR spectrum (400 MHz, CDCl₃) shows characteristic signals:

  • δ 1.49 (d, J = 6.4 Hz, 3H): methyl group attached to the chiral carbon

  • δ 2.0 (s, 1H): hydroxyl proton

  • δ 3.81 (s, 3H): methoxy group protons

  • δ 4.89 (q, J = 6.4 Hz, 1H): proton at the chiral carbon

  • δ 6.80–6.82 (m, 1H), 6.93–6.95 (m, 2H), 7.24–7.28 (m, 1H): aromatic protons

Carbon NMR (¹³C NMR)

The ¹³C NMR spectrum (100 MHz, CDCl₃) exhibits the following signals:

  • δ 25.2: methyl carbon

  • δ 55.3: methoxy carbon

  • δ 70.4: chiral carbon bearing the hydroxyl group

  • δ 110.9, 112.9, 117.7, 129.6: aromatic CH carbons

  • δ 147.6: quaternary aromatic carbon attached to the chiral center

  • δ 159.8: quaternary aromatic carbon bearing the methoxy group

Infrared Spectroscopy (IR)

The IR spectrum (thin film) shows characteristic absorption bands:

  • νmax (cm⁻¹) = 3386: O-H stretching vibration

  • νmax (cm⁻¹) = 1602, 1488, 1456: aromatic C=C stretching vibrations

  • νmax (cm⁻¹) = 1158: C-O stretching of the methoxy group

  • νmax (cm⁻¹) = 857, 785, 699: aromatic C-H out-of-plane bending vibrations

Synthesis Methodologies

Various approaches for the synthesis of enantiomerically pure (S)-1-(3-methoxyphenyl)ethanol have been developed, with biocatalytic methods gaining significant attention due to their environmental benefits and high stereoselectivity.

Biocatalytic Approaches

Biocatalytic methods offer advantages in terms of stereoselectivity and environmental compatibility. A notable approach involves deracemization through stereoinversion.

Deracemization by Sequential Biocatalysis

A biocatalytic cascade process has been developed utilizing immobilized cells of wild type yeast Candida albicans CCT 0776 in calcium alginate beads in combination with commercially available ketoreductases. This method promotes deracemization by stereoinversion of (±)-1-arylethanols at high substrate concentrations (above 100 mmol L⁻¹) .

While this particular study focused on preparing the (R)-enantiomer, the principles can be adapted for the synthesis of the (S)-enantiomer through careful selection of biocatalysts with appropriate stereoselectivity.

Applications and Research Significance

(S)-1-(3-methoxyphenyl)ethanol serves multiple purposes in organic chemistry and related fields.

Chiral Building Block

As a chiral secondary alcohol with defined stereochemistry, (S)-1-(3-methoxyphenyl)ethanol functions as a valuable building block for the synthesis of more complex molecules with defined stereochemistry. The presence of both hydroxyl and methoxy functional groups provides versatile handles for further transformations.

Standard for Chromatographic Analysis

The compound serves as a reference standard for the development and validation of chromatographic methods for chiral analysis. Its well-defined retention characteristics on chiral stationary phases make it suitable for this purpose.

Model Substrate for Biocatalytic Studies

(S)-1-(3-methoxyphenyl)ethanol is frequently used as a model substrate in studies examining the stereoselectivity of various enzymes, particularly alcohol dehydrogenases and ketoreductases. These studies contribute to our understanding of enzyme-substrate interactions and the factors governing stereoselectivity in biocatalysis.

Comparison with Structural Analogs

The properties and applications of (S)-1-(3-methoxyphenyl)ethanol can be better understood through comparison with related compounds.

Comparison with Other Substituted Phenylethanols

Table 2 presents a comparison of selected spectroscopic and chromatographic properties of (S)-1-(3-methoxyphenyl)ethanol with other positional isomers and substituted analogs.

Compound¹H NMR (CHOH)¹³C NMR (CHOH)GC Retention time (S-isomer)
(S)-1-Phenylethanol4.91 (q, J = 6.5 Hz)70.411.42 min (115°C)
(S)-1-(2-Methoxyphenyl)ethanol5.08–5.10 (m)66.635.34 min (115°C)
(S)-1-(3-Methoxyphenyl)ethanol4.89 (q, J = 6.4 Hz)70.418.89 min (130°C)
(S)-1-(3-Chlorophenyl)ethanol4.88 (q, J = 6.4 Hz)69.824.46 min (125°C)

The data reveals subtle differences in chemical shifts and retention times, reflecting the influence of substituent electronic and steric effects on the properties of these compounds .

Relationship to 1-(3-Methoxyphenyl)-1-phenylethanol

It's worth noting that 1-(3-methoxyphenyl)-1-phenylethanol (CAS: 94001-64-6, formula C₁₅H₁₆O₂) is a structurally related compound with a more complex structure, featuring both phenyl and 3-methoxyphenyl groups attached to the carbinol carbon . This tertiary alcohol lacks the chirality present in (S)-1-(3-methoxyphenyl)ethanol unless additional chiral elements are introduced.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator